molecular formula C15H12ClFN4O3S B2589966 5-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1203256-63-6

5-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2589966
CAS No.: 1203256-63-6
M. Wt: 382.79
InChI Key: QYJOEUSGZNGMIK-UHFFFAOYSA-N
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Description

5-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a novel and potent inhibitor of Phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). This compound was designed and synthesized as part of a structure-activity relationship study to develop new anti-inflammatory agents, with a specific focus on improving potency and selectivity. By selectively inhibiting PDE4, it elevates intracellular cAMP levels in immune and inflammatory cells, which in turn suppresses the production and release of key pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). Preclinical research indicates its primary value in investigating signaling pathways and therapeutic strategies for chronic obstructive pulmonary disease (COPD), asthma, and other neutrophilic inflammatory conditions. The molecular design, featuring the 1,3,4-oxadiazole scaffold linked to a substituted pyrimidine-2,4-dione core, is reported to be critical for its high binding affinity to the PDE4 enzyme catalytic site. This makes it a valuable pharmacological tool for dissecting the role of specific PDE4 subtypes in disease models and for exploring the potential of next-generation PDE4 inhibitors with an improved therapeutic window.

Properties

IUPAC Name

5-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O3S/c1-7-8(13(22)19-14(23)18-7)5-12-20-21-15(24-12)25-6-9-10(16)3-2-4-11(9)17/h2-4H,5-6H2,1H3,(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJOEUSGZNGMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione represents a novel structure with potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Structural Overview

This compound integrates several pharmacophoric elements:

  • Oxadiazole Ring : Known for its role in various bioactive compounds.
  • Pyrimidine Dione : Contributes to the compound's stability and reactivity.
  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and biological activity.

Antimicrobial Activity

Preliminary studies suggest that the presence of the 1,3,4-oxadiazole and pyrimidine rings may confer significant antimicrobial properties. Compounds with similar structures have been documented to exhibit both antibacterial and antifungal activities. For instance:

  • A study reported that oxadiazole derivatives demonstrated potent activity against various bacterial strains, indicating a potential for this compound to exhibit similar properties .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. A comparative analysis with known anticancer agents shows promise:

Compound NameStructure FeaturesBiological ActivityNotes
Compound AOxadiazole + UreaAnticancerEffective against breast cancer cells
Compound BThiadiazoleAntibacterialLacks pyrimidine structure

While specific mechanisms for this compound are yet to be elucidated, in-silico docking studies can provide insights into its interaction with biological targets. Computational methods have been employed to predict binding affinities with enzymes involved in cancer metabolism and microbial resistance pathways.

Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituent groups significantly influenced bioactivity. The compound's chlorinated benzyl moiety was found to enhance antibacterial potency .

Study 2: Antifungal Activity

Another study focused on the antifungal properties of pyrimidine derivatives. The findings suggested that compounds with halogen substitutions exhibited enhanced activity against common fungal pathogens, such as Candida albicans .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The pyrimidine-2,4-dione core is a common feature in antimicrobial agents due to its ability to mimic nucleotide bases, interfering with microbial DNA/RNA synthesis. Key analogs include:

  • 6-(2-Methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (): Replaces the oxadiazole ring with a thiazole-thienopyrimidine system. This compound demonstrated superior activity against Staphylococcus aureus compared to Metronidazole and Streptomycin, likely due to enhanced membrane penetration from the thiazole’s lipophilicity .
  • 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Dual oxadiazole substituents improve activity against Gram-positive and Gram-negative bacteria, suggesting synergistic electronic effects from the aromatic rings .

Research Findings and Antimicrobial Efficacy

Key findings from structural analogs (Table 1):

Compound Class Substituents Antimicrobial Activity (vs. Reference Drugs) Key Reference
Thieno-pyrimidine-dione 6-(2-Methyl-1,3-thiazol-4-yl), unsubstituted at position 1 > Metronidazole/Streptomycin (S. aureus)
Thieno-pyrimidine-dione 1-(4-Methylbenzyl)-6-(2-methyl-1,3-thiazol-4-yl) Moderate (S. aureus, C. albicans)
Oxadiazole-thieno-pyrimidine-dione 1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) Comparable to Metronidazole (S. aureus, E. coli)

Key Observations :

  • Thiazole and oxadiazole rings enhance activity through lipophilicity and electronic effects.
  • Chloro-fluoro benzyl groups (as in the target compound) may offer improved pharmacokinetics over phenyl or unhalogenated analogs.
  • Alkylation at non-critical positions (e.g., position 1 in thieno-pyrimidines) often reduces efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole and pyrimidine-dione moieties in this compound?

  • Methodology : The synthesis typically involves cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides. Potassium carbonate in DMF is often used to promote alkylation .
  • Key Steps : Cyclization under reflux conditions (e.g., POCl₃) and characterization via ¹H NMR and mass spectrometry to confirm regioselectivity .

Q. How is the antimicrobial activity of this compound evaluated, and what are baseline results?

  • Experimental Design : Antimicrobial screening uses the agar diffusion method ("well method") against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Activity is compared to reference drugs like Metronidazole and Streptomycin .
  • Findings : Derivatives with 1,3,4-oxadiazole substituents show inhibition zones comparable to Metronidazole (e.g., MIC = 0.22–0.25 μg/mL for certain Gram-positive pathogens) .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methods : ¹H NMR (for substituent positioning), mass spectrometry (molecular ion validation), and elemental microanalysis (C, H, N, S content). Purity is assessed via HPLC (>95% typical) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at position 1 or 6) influence bioactivity?

  • SAR Insights : Alkylation with 3-aryl-1,2,4-oxadiazol-5-ylmethyl groups enhances activity against S. aureus, while benzyl or chloroacetamide substitutions reduce efficacy. The 2-chloro-6-fluorobenzylthio group likely improves membrane penetration .
  • Data Contradictions : Some derivatives lack activity (e.g., 1-benzyl analogs), suggesting steric hindrance or electronic effects at position 1 .

Q. What computational or statistical approaches optimize reaction conditions for high-yield synthesis?

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize experimental trials while optimizing parameters like solvent polarity (DMF vs. acetic acid), temperature (80–100°C), and catalyst loading (K₂CO₃). Reaction path search via quantum chemical calculations (e.g., DFT) can predict intermediates .
  • Case Study : Cyclocondensation in POCl₃ achieves ~85% yield at 110°C, validated by reaction simulation tools .

Q. How does the compound’s mechanism of action differ from reference antibiotics?

  • Hypothesis : The 1,3,4-oxadiazole moiety may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via competitive binding, while the pyrimidine-dione core disrupts nucleic acid synthesis. Comparative studies with Streptomycin suggest dual targeting (cell wall and DNA) .
  • Validation Needs : Enzymatic assays (e.g., IC₅₀ determination) and resistance profiling in mutant strains.

Q. What strategies resolve discrepancies in bioactivity data across structurally similar analogs?

  • Approach : Re-evaluate purity (HPLC-MS), test under standardized conditions (e.g., Mueller-Hinton agar), and perform molecular docking to identify binding affinity variations. For example, analogs with 2-methyl-1,3-thiazole substituents show higher S. aureus inhibition due to enhanced lipophilicity .

Methodological Tables

Table 1 : Key Reaction Conditions for Alkylation

ReagentSolventTemperature (°C)Yield (%)Reference
5-(Chloromethyl)-3-aryl-oxadiazoleDMF8072–78
Benzyl chlorideAcetic acid10065

Table 2 : Antimicrobial Activity Comparison

StrainInhibition Zone (mm)MIC (μg/mL)Reference Drug (mm)
S. aureus ATCC 2592318–220.25Metronidazole (20)
E. coli ATCC 2592212–151.0Streptomycin (18)

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